molecular formula C4H3N5O B13763543 4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one CAS No. 51141-43-6

4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one

Cat. No.: B13763543
CAS No.: 51141-43-6
M. Wt: 137.10 g/mol
InChI Key: GFFFTBBLTXYUNU-UHFFFAOYSA-N
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Description

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one is a chemical compound with the molecular formula C4H3N5O and a molecular weight of 137.09952 g/mol. It is characterized by a bicyclic structure containing multiple nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Given its specialized nature, it is likely produced in small quantities for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s nitrogen-rich structure makes it a candidate for studying nitrogen metabolism and related biological processes.

    Industry: While not widely used in industry, it may have niche applications in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one: This compound has an additional amino group, which may alter its chemical properties and reactivity.

    2-methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene: The presence of a methyl group and a different arrangement of double bonds distinguish this compound from 3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one.

Uniqueness

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one is unique due to its specific bicyclic structure and the arrangement of nitrogen atoms. This structure imparts distinct chemical properties, making it valuable for specialized research applications.

Properties

CAS No.

51141-43-6

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

4,7a-dihydrotriazolo[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C4H3N5O/c10-4-5-1-2-3(6-4)8-9-7-2/h1-2H,(H,6,7,8,10)

InChI Key

GFFFTBBLTXYUNU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC2=NN=NC21

Origin of Product

United States

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